11-Chloroperfluoroundecanoic acid
Overview
Description
11-Chloroperfluoroundecanoic acid is a perfluorinated compound with the molecular formula C11HClF20O2. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is part of a broader class of perfluorinated chemicals that have been widely studied for their environmental persistence and potential health impacts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11-Chloroperfluoroundecanoic acid typically involves the chlorination of perfluoroundecanoic acid. This process can be carried out using chlorine gas under controlled conditions to ensure the selective substitution of a hydrogen atom with a chlorine atom. The reaction is usually conducted in a solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. Quality control measures are implemented to monitor the concentration of the final product, which is typically around 94% .
Chemical Reactions Analysis
Types of Reactions: 11-Chloroperfluoroundecanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted perfluoroundecanoic acids.
Scientific Research Applications
11-Chloroperfluoroundecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Investigated for potential therapeutic applications, although its use is limited due to toxicity concerns.
Industry: Utilized in the production of fluoropolymers and surfactants
Mechanism of Action
The mechanism of action of 11-Chloroperfluoroundecanoic acid involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with enzyme function, leading to cellular toxicity. The compound is known to activate the nuclear receptor PPARα, which plays a role in lipid metabolism and inflammation .
Comparison with Similar Compounds
- Perfluoroundecanoic acid
- Perfluorooctanoic acid
- Perfluorononanoic acid
Comparison: 11-Chloroperfluoroundecanoic acid is unique due to the presence of a chlorine atom, which imparts distinct chemical properties compared to other perfluorinated acids. This chlorine substitution can affect the compound’s reactivity and environmental persistence. For example, perfluoroundecanoic acid lacks the chlorine atom and may exhibit different reactivity patterns and toxicity profiles .
Properties
IUPAC Name |
11-chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HClF20O2/c12-11(31,32)10(29,30)9(27,28)8(25,26)7(23,24)6(21,22)5(19,20)4(17,18)3(15,16)2(13,14)1(33)34/h(H,33,34) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWJDDIKDCUGLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HClF20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892918 | |
Record name | 11-Chloro-Perfluoroundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2823-49-6 | |
Record name | 11-Chloro-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoroundecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2823-49-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11-Chloro-Perfluoroundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10892918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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